molecular formula C7H6N2O B3029598 4-(Hydroxymethyl)picolinonitrile CAS No. 71935-32-5

4-(Hydroxymethyl)picolinonitrile

Cat. No. B3029598
CAS RN: 71935-32-5
M. Wt: 134.14 g/mol
InChI Key: ZJSSDJCFSASGNQ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)picolinonitrile is a chemical compound that is related to the picoline family, which includes derivatives of pyridine with a methyl group at various positions on the ring. The specific structure and reactivity of the hydroxymethyl group at the 4-position of picolinonitrile are not directly discussed in the provided papers, but related compounds and reactions can provide insight into its potential chemistry.

Synthesis Analysis

The synthesis of related picoline derivatives has been explored in various contexts. For instance, the electrochemical synthesis of 4-picolinic acid from 4-methylpyridine in sulfuric acid solution has been achieved using a specific electrolysis cell setup, indicating that electrochemical methods can be applied to synthesize picoline derivatives . Additionally, the reaction of picolines with amyl nitrite in the presence of metal amide or sodium hydroxide yields aldoximes and acid amides, suggesting that the methyl group's reactivity in the pyridine ring can be exploited for further functionalization .

Molecular Structure Analysis

The molecular structure of picoline derivatives can significantly influence their reactivity and the types of complexes they form. For example, 4-(3-carboxyphenyl)picolinic acid has been used as a building block for the synthesis of diverse metal–organic and supramolecular networks, demonstrating the role of the picoline moiety in constructing complex structures . The inclusion compounds of 4,4'-bis(diphenylhydroxymethyl)diphenyl with picolines also highlight the selectivity and phase transformation behavior of these compounds, which could be relevant to the behavior of 4-(Hydroxymethyl)picolinonitrile .

Chemical Reactions Analysis

The chemical reactivity of picoline derivatives is varied and can be influenced by the presence of different functional groups. The catalytic cleavage of p-nitrophenyl picolinate by a Cu(II) complex in a micellar solution is an example of how picoline derivatives can participate in catalytic processes . Furthermore, the cobalt-catalyzed C(sp2)-H carbonylation of phenylglycinol derivatives using picolinamide as a directing group showcases the potential for picoline derivatives to be involved in complex reaction mechanisms leading to valuable products .

Physical and Chemical Properties Analysis

The physical and chemical properties of picoline derivatives can be quite diverse, depending on their specific substituents and molecular structure. The phase transition observed in the inclusion compound of 4-picoline indicates that these compounds can exhibit unique physical properties, such as phase changes within a specific temperature range . The electrochemical properties of 4-picolinic acid, as evidenced by its stable reduction peak, also suggest that picoline derivatives can have distinct electrochemical behaviors that could be relevant for analytical and synthetic applications .

Scientific Research Applications

Synthesis and Chemical Properties

Applications in Biosciences and Material Sciences

  • Biochemical Applications : A study by Chen et al. (2013) developed a colorimetric and ratiometric fluorescent probe derived from picolinic acid, highlighting the potential use of picolinonitrile derivatives in biological imaging and sensing [Chen, S., Hou, P., Foley, J., & Song, X. (2013)].
  • Toluene Dioxygenase Modification : Sakamoto et al. (2001) enhanced the activity of toluene dioxygenase for oxidizing a heterocyclic substrate like 4-picoline, demonstrating the adaptability of enzymes in biotransformations involving picolinonitriles [Sakamoto, T., Joern, J., Arisawa, A., & Arnold, F. (2001)].

Environmental and Analytical Chemistry

Advanced Materials Research

Safety And Hazards

The safety data sheet for 4-(Hydroxymethyl)picolinonitrile indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(hydroxymethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSSDJCFSASGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443921
Record name 4-(Hydroxymethyl)picolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)picolinonitrile

CAS RN

71935-32-5
Record name 4-(Hydroxymethyl)picolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tetra-n-butylammonium fluoride trihydrate (1.1 g, 3.5 mmol) was added to a solution of 2-cyano-4-(trimethylsilyloxymethyl)pyridine (600 mg, 2.9 mmol, Reference compound No. 10-1) in tetrahydrofuran (15 mL) at room temperature, then the mixture was stirred for 3 hours. The solvent was evaporated under reduced pressure, and then the resulting residue was purified- by silica gel column chromatography to give 120 mg of the title reference compound as a yellow solid. (Yield 32%)
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
2-cyano-4-(trimethylsilyloxymethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-cyano-4-[{(tert-butyldimethylsilyl)oxy}methyl]pyridine (10.1 g, 40.5 mmol) in 200 mL of anhydrous MeOH is stirred over 12 g of Dowex-50W-H+ ion-exchange resin (pre-washed with MeOH) for a period of 18 hours. After this time, the mixture is filtered and washed with MeOH twice. The combined filtrates are concentrated in vacuo. The crude residue is purified by column chromatography eluting with 50% EtOAc/hexanes to afford the title compound (4.82 g, 35.9 mmol) as an oil.
Quantity
10.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Dowex-50W-H+
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In ethanol, 4-(tert-butyldimethylsilyloxymethyl)pyridine-2-carbonitrile (260 mg, 1.1 mmol) synthesized in Production Example 86 was dissolved, and concentrated sulfuric acid (123 μL, 2.3 mmol) was added thereto. The mixture was refluxed overnight. After the completion of the reaction was confirmed by HPLC, the reaction mixture was allowed to cool down to a room temperature, and the solvent was distilled off. The resulting residue was dissolved in ethyl acetate and washed with water and a saturated saline solution in order. Thereafter, the organic layer was dried over magnesium sulfate, and the solvent was distilled off. Thus the title compound (111 mg, 78.8%) was obtained as a yellowish white solid.
Quantity
123 μL
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)picolinonitrile
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4-(Hydroxymethyl)picolinonitrile
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4-(Hydroxymethyl)picolinonitrile
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4-(Hydroxymethyl)picolinonitrile

Citations

For This Compound
1
Citations
JB Borak, DE Falvey - The Journal of Organic Chemistry, 2009 - ACS Publications
A new aqueous-compatible photoinduced electron transfer based photolabile protecting group has been developed for the release of carboxylic acids. The reduction potential of this …
Number of citations: 86 pubs.acs.org

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